molecular formula C23H32N2O2S B029260 Isoxyl CAS No. 910-86-1

Isoxyl

Cat. No.: B029260
CAS No.: 910-86-1
M. Wt: 400.6 g/mol
InChI Key: BWBONKHPVHMQHE-UHFFFAOYSA-N
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Description

Thiocarlide, also known as isoxyl, is a thiourea derivative that has been used in the treatment of tuberculosis. It inhibits the synthesis of oleic acid and tuberculostearic acid, which are essential components of the mycobacterial cell wall. Thiocarlide has shown considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

Tiocarlide, also known as Thiocarlide or Isoxyl, is a thiourea drug primarily used in the treatment of tuberculosis . This article will delve into the various aspects of its mechanism of action.

Target of Action

Tiocarlide primarily targets the synthesis of oleic acid and tuberculostearic acid . These fatty acids are crucial components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting the synthesis of these fatty acids, Tiocarlide disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial activity .

Mode of Action

Tiocarlide interacts with its targets by inhibiting the synthesis of oleic acid and tuberculostearic acid . This inhibition disrupts the cell wall structure of Mycobacterium tuberculosis, making the bacteria more susceptible to the immune response of the host .

Biochemical Pathways

The primary biochemical pathway affected by Tiocarlide is the fatty acid synthesis pathway . By inhibiting the synthesis of oleic acid and tuberculostearic acid, Tiocarlide disrupts the production of essential components of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to the host’s immune response .

Result of Action

The primary result of Tiocarlide’s action is the disruption of the cell wall structure of Mycobacterium tuberculosis . This disruption weakens the bacteria, making them more susceptible to the host’s immune response . As a result, Tiocarlide has considerable antimycobacterial activity in vitro and is effective against multi-drug resistant strains of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

Tiocarlide inhibits the synthesis of oleic acid and tuberculostearic acid . This interaction with these biomolecules plays a crucial role in its biochemical reactions. The nature of these interactions is such that it disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .

Cellular Effects

The effects of Tiocarlide on various types of cells and cellular processes are primarily related to its antimycobacterial activity. It influences cell function by inhibiting the synthesis of certain fatty acids, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Molecular Mechanism

At the molecular level, Tiocarlide exerts its effects through binding interactions with specific targets, leading to the inhibition of mycolic acid biosynthesis . This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antimycobacterial activity .

Temporal Effects in Laboratory Settings

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a stable and long-lasting effect .

Dosage Effects in Animal Models

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it has a potent antimycobacterial activity at therapeutic doses .

Metabolic Pathways

Tiocarlide is involved in the metabolic pathways related to the synthesis of oleic acid and tuberculostearic acid . It interacts with the enzymes involved in these pathways, leading to their inhibition .

Transport and Distribution

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .

Subcellular Localization

Given its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, it can be inferred that it is able to reach the site of infection and exert its antimycobacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarlide can be synthesized through the reaction of carbon disulfide with primary amines in pure water. This method is highly atom-economic and does not require any catalyst or tedious work-up . Another method involves the reaction of 1,3-bis(4-(3-methylbutoxy)phenyl)thiourea with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of thiocarlide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol for dissolving the reactants .

Chemical Reactions Analysis

Types of Reactions

Thiocarlide undergoes various chemical reactions, including:

    Oxidation: Thiocarlide can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiocarlide can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiourea derivatives .

Scientific Research Applications

Thiocarlide has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiocarlide is unique compared to other thiourea derivatives due to its specific mechanism of action and its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. Similar compounds include:

Thiocarlide stands out due to its dual inhibition of oleic acid and tuberculostearic acid synthesis, making it a valuable drug in the fight against tuberculosis.

Properties

IUPAC Name

1,3-bis[4-(3-methylbutoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBONKHPVHMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238358
Record name Tiocarlide
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910-86-1
Record name Isoxyl
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Record name Tiocarlide [INN:BAN:DCF]
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Record name Tiocarlide
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Record name 910-86-1
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Record name Tiocarlide
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Record name Tiocarlide
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Record name TIOCARLIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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